Cas no 4426-05-5 (3-cyclobutylprop-2-enoic acid)

3-cyclobutylprop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutaneacrylic acid
- 3-cyclobutylprop-2-enoic acid
- 3-Cyclobutylacrylic acid
- AKOS006294564
- SCHEMBL2505390
- 3-Cyclobutylacrylicacid
- Z1868431084
- EN300-399888
- F53092
- (2E)-3-Cyclobutyl-2-propenoic Acid
- MFCD06227778
- (E)-3-CYCLOBUTYLACRYLIC ACID
- 1355450-70-2
- 2-Propenoic acid, 3-cyclobutyl-, (2E)-
- EN300-99994
- 4426-05-5
- PS-18139
- (2E)-3-cyclobutylprop-2-enoic acid
- CS-0369094
- (E)-3-cyclobutylprop-2-enoic acid
-
- MDL: MFCD06227778
- Inchi: InChI=1S/C7H10O2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2,(H,8,9)/b5-4+
- InChI Key: DPAPXZGBOOPZNH-SNAWJCMRSA-N
Computed Properties
- Exact Mass: 126.068079557g/mol
- Monoisotopic Mass: 126.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 1.7
3-cyclobutylprop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-99994-0.1g |
3-cyclobutylprop-2-enoic acid |
4426-05-5 | 95.0% | 0.1g |
$293.0 | 2025-03-21 | |
Enamine | EN300-99994-1g |
3-cyclobutylprop-2-enoic acid |
4426-05-5 | 90% | 1g |
$842.0 | 2023-09-01 | |
Enamine | EN300-99994-0.5g |
3-cyclobutylprop-2-enoic acid |
4426-05-5 | 95.0% | 0.5g |
$656.0 | 2025-03-21 | |
Enamine | EN300-99994-1.0g |
3-cyclobutylprop-2-enoic acid |
4426-05-5 | 95.0% | 1.0g |
$842.0 | 2025-03-21 | |
Enamine | EN300-99994-0.05g |
3-cyclobutylprop-2-enoic acid |
4426-05-5 | 95.0% | 0.05g |
$197.0 | 2025-03-21 | |
Enamine | EN300-99994-2.5g |
3-cyclobutylprop-2-enoic acid |
4426-05-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-21 | |
1PlusChem | 1P019UII-250mg |
3-cyclobutylprop-2-enoic acid |
4426-05-5 | 90% | 250mg |
$579.00 | 2023-12-17 | |
1PlusChem | 1P019UII-50mg |
3-cyclobutylprop-2-enoic acid |
4426-05-5 | 95% | 50mg |
$297.00 | 2024-05-02 | |
1PlusChem | 1P019UII-5g |
3-cyclobutylprop-2-enoic acid |
4426-05-5 | 90% | 5g |
$3082.00 | 2023-12-17 | |
1PlusChem | 1P019UII-500mg |
3-cyclobutylprop-2-enoic acid |
4426-05-5 | 90% | 500mg |
$873.00 | 2023-12-17 |
3-cyclobutylprop-2-enoic acid Related Literature
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
Additional information on 3-cyclobutylprop-2-enoic acid
Exploring the Chemistry and Applications of 3-Cyclobutylprop-2-enoic Acid (CAS No. 4426-05-5)
3-Cyclobutylprop-2-enoic acid (CAS No. 4426-05-5) is a unique organic compound that has garnered significant attention in recent years due to its versatile chemical properties and potential applications in pharmaceuticals, agrochemicals, and material science. This unsaturated carboxylic acid, characterized by a cyclobutyl ring attached to a prop-2-enoic acid moiety, offers a fascinating structural framework for synthetic chemists and researchers. Its molecular formula, C7H10O2, and distinct functional groups make it a valuable intermediate in organic synthesis.
One of the most intriguing aspects of 3-cyclobutylprop-2-enoic acid is its role in the development of novel bioactive compounds. Researchers have explored its potential as a building block for drug discovery, particularly in designing small-molecule inhibitors and modulators for various biological targets. The compound's cyclobutyl ring introduces steric constraints that can enhance binding affinity and selectivity, making it a promising candidate for medicinal chemistry applications. Recent studies have also investigated its use in creating sustainable polymers, aligning with the growing demand for eco-friendly materials in industries such as packaging and textiles.
In the context of current scientific trends, 3-cyclobutylprop-2-enoic acid has been linked to advancements in green chemistry and catalysis. Its synthesis often involves atom-efficient reactions, minimizing waste and energy consumption—a priority for modern chemical manufacturing. Additionally, the compound's unsaturated double bond allows for further functionalization through click chemistry or cross-coupling reactions, enabling the creation of diverse derivatives with tailored properties. This adaptability has made it a subject of interest in academic and industrial research alike.
From an analytical perspective, CAS No. 4426-05-5 is frequently characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods help confirm its purity and structural integrity, which are critical for ensuring reproducibility in research and industrial applications. The compound's stability under various conditions has also been a topic of investigation, particularly for storage and handling protocols in laboratory settings.
The commercial availability of 3-cyclobutylprop-2-enoic acid has expanded in recent years, driven by its growing utility in high-value chemical synthesis. Suppliers often highlight its use in peptide mimetics and bioconjugation, addressing the needs of the pharmaceutical and biotech sectors. Furthermore, its potential role in flavor and fragrance chemistry has been explored, with some studies suggesting its derivatives could contribute to unique olfactory profiles.
Looking ahead, the future of 3-cyclobutylprop-2-enoic acid appears promising, particularly in emerging fields such as bio-based materials and precision medicine. As researchers continue to uncover new synthetic pathways and applications, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and beyond. Its combination of structural simplicity and functional versatility ensures that it will remain a subject of interest for years to come.
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